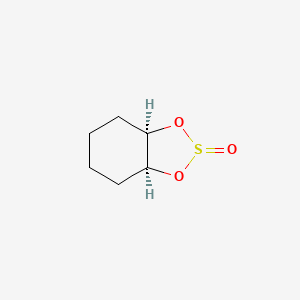![molecular formula C12H8S6 B579488 2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene CAS No. 17071-88-4](/img/structure/B579488.png)
2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene is a unique and intriguing compound characterized by its six sulfur atoms incorporated into a cyclophane structure. Cyclophanes are a class of compounds where aromatic rings are connected by aliphatic chains, forming a three-dimensional structure. The presence of sulfur atoms in this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene typically involves the formation of sulfur bridges between aromatic rings. One common method includes the reaction of aromatic compounds with sulfur-containing reagents under controlled conditions. For instance, the use of thiol or disulfide reagents in the presence of a catalyst can facilitate the formation of sulfur bridges, leading to the cyclophane structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to thiols or disulfides.
Substitution: The aromatic rings in the cyclophane structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the study of molecular interactions and properties.
Biology: The compound’s sulfur-containing structure can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene exerts its effects is largely dependent on its ability to interact with other molecules through its sulfur atoms. These interactions can include:
Molecular Targets: Enzymes, proteins, and other biological macromolecules.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene can be compared to other sulfur-containing cyclophanes and related compounds:
Similar Compounds:
Uniqueness: this compound’s unique combination of six sulfur atoms and a cyclophane structure imparts distinct chemical reactivity and physical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
17071-88-4 |
|---|---|
Formule moléculaire |
C12H8S6 |
Poids moléculaire |
344.556 |
InChI |
InChI=1S/C12H8S6/c1-2-6-10-9(5-1)13-17-15-11-7-3-4-8-12(11)16-18-14-10/h1-8H |
Clé InChI |
AEMWOQYWUIQYNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)SSSC3=CC=CC=C3SSS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-2-phenoxyethylideneamino]urea](/img/structure/B579405.png)
![butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B579407.png)


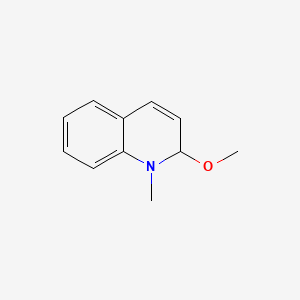
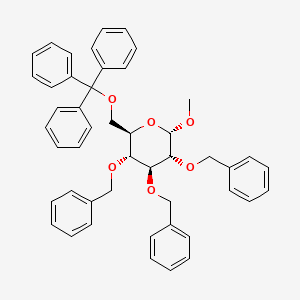
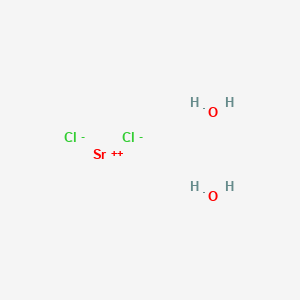
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579420.png)
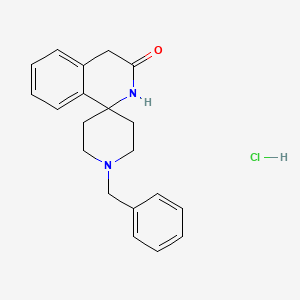

![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
